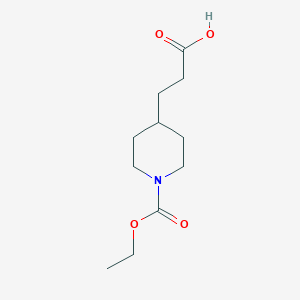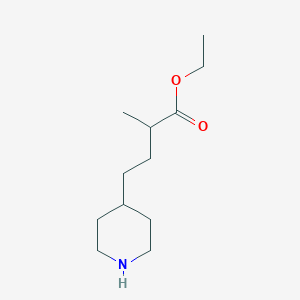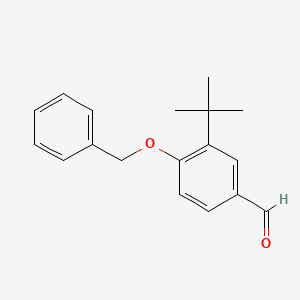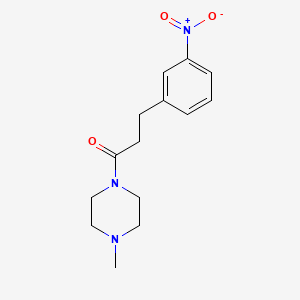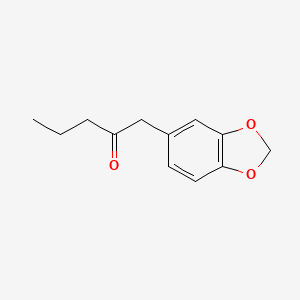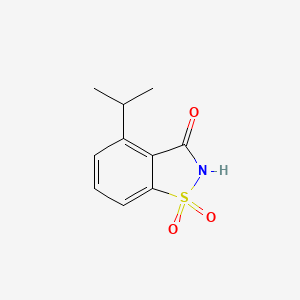
4-Isopropylsaccharin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylsaccharin is a chemical compound belonging to the class of benzisothiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an isothiazole ring, and it is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylsaccharin typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylsaccharin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Isopropylsaccharin has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Isopropylsaccharin involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Investigated for its antimicrobial and anticancer activities.
Uniqueness
4-Isopropylsaccharin is unique due to its specific structural features and the presence of the isopropyl group, which may contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
MRPAHFZTHXMLRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)
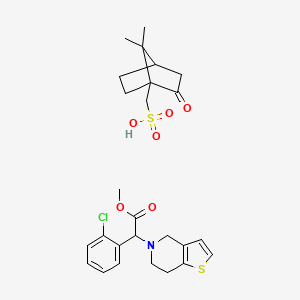
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)
![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)
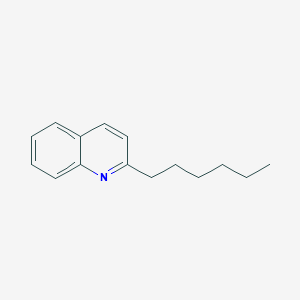
![5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8563540.png)

![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)
